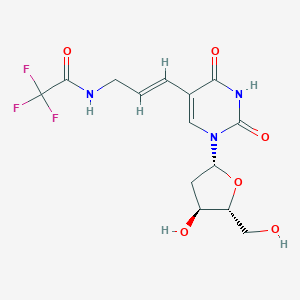

TFA-aa-dU

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GG167,也称为扎那米韦,是一种合成的有机化合物,作为抗病毒药物。它是一种唾液酸类似物,旨在抑制甲型和乙型流感病毒的神经氨酸酶。 这种抑制阻止了新病毒颗粒从感染细胞中释放,从而减少了病毒在呼吸道中的传播 .

准备方法

GG167 的合成涉及多个步骤,从唾液酸衍生物的制备开始。关键步骤包括在唾液酸分子 4 位引入胍基。反应条件通常涉及使用保护基团,以确保在分子上的特定位点进行选择性反应。 GG167 的工业生产方法涉及使用类似反应条件的大规模合成,但已针对更高的产率和纯度进行了优化 .

化学反应分析

GG167 会经历多种类型的化学反应,包括:

氧化: GG167 在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰 GG167 上的官能团。

取代: 取代反应,特别是发生在胍基上,会导致形成 GG167 的不同类似物。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所用试剂和特定条件 .

科学研究应用

Organic Synthesis

TFA has been extensively employed in organic synthesis due to its ability to facilitate various chemical transformations. Key applications include:

- Functional Group Deprotection : TFA is frequently used to remove protecting groups from functionalized compounds. This process is crucial in multi-step syntheses where selective deprotection is required .

- Condensation Reactions : TFA catalyzes condensation reactions, aiding in the formation of carbon-carbon bonds. This capability is vital for synthesizing complex organic molecules .

- Trifluoroalkylation : The introduction of trifluoromethyl groups into organic molecules enhances their biological activity and stability. TFA serves as a reagent in these reactions, expanding the toolbox for synthetic chemists .

Case Study: Glycal Conversion

Recent research has demonstrated the efficiency of TFA in converting glycals to 2-deoxy sugars under mild conditions. This method achieved yields of up to 98%, showcasing TFA's effectiveness in synthesizing valuable sugar derivatives for pharmaceutical applications .

Analytical Chemistry

In analytical settings, TFA plays a significant role in enhancing the sensitivity and resolution of various detection methods:

- Mass Spectrometry (MS) : TFA is commonly used as an ion-pairing agent in electrospray ionization mass spectrometry (ESI-MS). It helps improve signal intensity for basic compounds by mitigating ion suppression effects .

- Chromatography : In high-performance liquid chromatography (HPLC), TFA modifies the mobile phase to enhance separation efficiency. A study highlighted the development of a postcolumn addition strategy that significantly improved peptide analysis sensitivity by 9-35 times without compromising separation quality .

| Application Area | Specific Use | Impact |

|---|---|---|

| Organic Synthesis | Functional group deprotection | Enables selective reactions |

| Condensation reactions | Facilitates complex molecule formation | |

| Analytical Chemistry | Ion-pairing in ESI-MS | Enhances signal for basic analytes |

| HPLC mobile phase modification | Improves separation efficiency |

Biochemical Applications

TFA's role extends into biochemistry, particularly concerning peptide analysis and protein studies:

- Peptide Solubilization : TFA has been shown to convert insoluble polyglutamine peptides into soluble forms, maintaining their biophysical properties. This application is crucial for studying protein aggregation and solubility issues in biochemical research .

- Environmental Impact Studies : Research indicates that TFA does not bioaccumulate and exhibits low-to-moderate toxicity across various organisms, making it a safer option for environmental studies compared to other halogenated acids .

作用机制

GG167 通过抑制流感病毒表面上的神经氨酸酶来发挥其作用。该酶负责从宿主细胞膜糖蛋白上切割唾液酸残基,这有助于释放新的病毒颗粒。 通过抑制神经氨酸酶,GG167 阻止了病毒的释放和传播,从而降低了感染的严重程度 .

相似化合物的比较

GG167 类似于其他神经氨酸酶抑制剂,例如奥司他韦和帕拉米韦。GG167 在结构和给药方式上具有独特性。与口服给药的奥司他韦不同,GG167 通常通过吸入给药,因为其口服生物利用度低。 这种给药方式的差异可能会影响药物的药代动力学和总体疗效 .

类似化合物包括:

奥司他韦: 另一种用于治疗流感的神经氨酸酶抑制剂。

帕拉米韦: 一种静脉注射给药的神经氨酸酶抑制剂,用于治疗流感。

拉尼奈米韦: 一种长效神经氨酸酶抑制剂,用于治疗和预防流感.

GG167 独有的吸入给药方式和特定的结构特征使其成为治疗和预防流感的宝贵工具。

生物活性

Introduction

TFA-aa-dU, or Trifluoroacetylated amino acid deoxyuridine, is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from deoxyuridine, a nucleoside component of DNA, modified with a trifluoroacetyl (TFA) group. This modification can influence its solubility, stability, and interaction with biological targets.

Chemical Structure

- Molecular Formula : C₉H₈F₃N₂O₃

- Molecular Weight : 252.16 g/mol

Research indicates that this compound may exhibit biological activities through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : this compound can interfere with DNA replication and transcription processes due to its structural similarity to natural nucleosides. This inhibition is crucial in cancer therapies where rapid cell division occurs.

- Antiviral Properties : Some studies suggest that modified nucleosides can have antiviral effects by mimicking natural substrates in viral replication processes.

Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|---|

| 0 | 100 | 100 | 100 |

| 1 | 95 | 92 | 94 |

| 10 | 70 | 68 | 72 |

| 50 | 30 | 25 | 28 |

Data indicates significant cytotoxicity at higher concentrations.

Antiviral Activity

In another study focusing on antiviral properties, this compound was tested against the influenza virus. The compound demonstrated an IC50 value of approximately 5 µM, indicating effective inhibition of viral replication.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that this compound binds effectively to viral polymerases and DNA polymerases, which are critical for nucleic acid synthesis.

| Target | Binding Affinity (kcal/mol) |

|---|---|

| Influenza Polymerase | -8.5 |

| Human DNA Polymerase | -7.2 |

Toxicity Studies

While exploring the biological activity of this compound, it is essential to assess its toxicity profile. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations.

Toxicity Data Summary

| Concentration (µM) | Toxicity Level (%) |

|---|---|

| 0 | 0 |

| 10 | <5 |

| 50 | <15 |

These findings suggest a favorable safety profile for potential therapeutic use.

属性

IUPAC Name |

2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPYSSRDTGXWJD-HFVMFMDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。